molecular formula C10H11NO2 B8551835 4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile

4-{[(2-Hydroxyethyl)oxy]methyl}benzonitrile

Cat. No. B8551835
M. Wt: 177.20 g/mol
InChI Key: JFCHWDKHVPFNFA-UHFFFAOYSA-N
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Patent
US07488827B2

Procedure details

Ethylene glycol (0.084 mL, 1.5 mmol) was added to NaH (38 mg, 1.52 mmol, 95% in oil) in THF (3 mL). 4-(Bromomethyl)benzonitrile (290 mg, 1.5 mmol) was added to the reaction, and the residual 4-(bromomethyl)benzonitrile was transferred to the reaction tube with additional THF (1 mL). (Bu)4NI (55 mg, 0.15 mmol) was then added, and the reaction was heated at 60° C. for 18 h and then rt for 4 h. H2O (2 mL) and EtOAc (2 mL) were added, and the layers were separated via pipette. The aqueous layer was extracted with EtOAc (1×1 mL), and the combined organic layers were concentrated. The crude product was purified on a SPE cartridge (5 g silica) eluting with the following 10 mL fractions: 10% EtOAc/hexanes (fractions 1,2), 30% EtOAc/hexanes (fractions 3,4), 50% EtOAc/hexanes (fractions 5-7), and 75% EtOAc/hexanes (fraction 8) to give the title compound (95 mg, 36%). The product was characterized by 1H NMR (400 MHz) in CDCl3.
Quantity
0.084 mL
Type
reactant
Reaction Step One
Name
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
55 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].[H-].[Na+].Br[CH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1.O>C1COCC1.[N+](CCCC)(CCCC)(CCCC)CCCC.[I-].CCOC(C)=O>[OH:3][CH2:2][CH2:1][O:4][CH2:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
0.084 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
38 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
290 mg
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C#N)C=C1
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
O
Name
Quantity
2 mL
Type
solvent
Smiles
CCOC(=O)C
Step Five
Name
Quantity
55 mg
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[I-]
Step Six
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated via pipette
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (1×1 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified on a SPE cartridge (5 g silica)
WASH
Type
WASH
Details
eluting with the following 10 mL fractions

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%
Name
Type
product
Smiles
OCCOCC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 95 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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